molecular formula C22H24ClNO5S B8640543 Tert-butyl[(5-chloro-3-{[3-(propylsulfonyl)phenyl]ethynyl}pyridin-2-yl)oxy]acetate

Tert-butyl[(5-chloro-3-{[3-(propylsulfonyl)phenyl]ethynyl}pyridin-2-yl)oxy]acetate

Cat. No.: B8640543
M. Wt: 449.9 g/mol
InChI Key: ORIATBGIVWNVPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl[(5-chloro-3-{[3-(propylsulfonyl)phenyl]ethynyl}pyridin-2-yl)oxy]acetate is a useful research compound. Its molecular formula is C22H24ClNO5S and its molecular weight is 449.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H24ClNO5S

Molecular Weight

449.9 g/mol

IUPAC Name

tert-butyl 2-[5-chloro-3-[2-(3-propylsulfonylphenyl)ethynyl]pyridin-2-yl]oxyacetate

InChI

InChI=1S/C22H24ClNO5S/c1-5-11-30(26,27)19-8-6-7-16(12-19)9-10-17-13-18(23)14-24-21(17)28-15-20(25)29-22(2,3)4/h6-8,12-14H,5,11,15H2,1-4H3

InChI Key

ORIATBGIVWNVPY-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=CC=CC(=C1)C#CC2=C(N=CC(=C2)Cl)OCC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of tert-butyl[(3-bromo-5-chloropyridin-2-yl)oxy]acetate (Intermediate 182; 160 mg; 0.50 mmol), 1-ethynyl-3-(propane-1-sulfonyl)-benzene (Intermediate 42; 155 mg; 0.74 mmol), bis(triphenylphosphine)palladium (II) chloride (10 mg; 0.01 mmol) and triphenylphosphine (26 mg; 0.10 mmol) is treated with cuprous iodide (3 mg; 0.01 mmol) and TEA (1.10 ml) and heated at 90° C. in a sealed vessel for 15 hours. The mixture was diluted with EtOAc and washed with a saturated NH4Cl solution and brine. The organic phase was dried over MgSO4, concentrated to dryness under reduced pressure affording a sticky solid, which was purified by column chromatography (silica), eluting with cyclohexane containing increasing amounts of EtOAc, affording the title compound as a yellow sticky solid
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
155 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26 mg
Type
reactant
Reaction Step One
Name
bis(triphenylphosphine)palladium (II) chloride
Quantity
10 mg
Type
catalyst
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
3 mg
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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